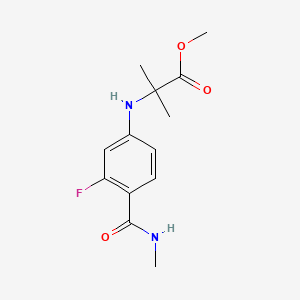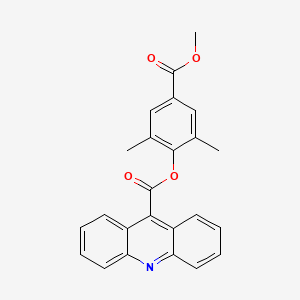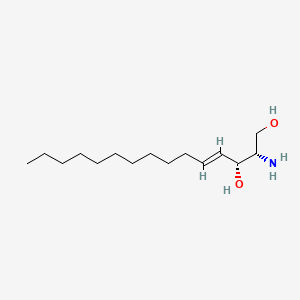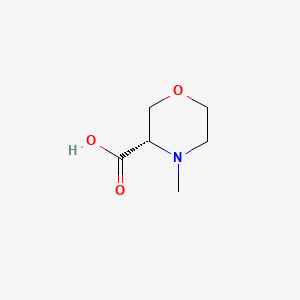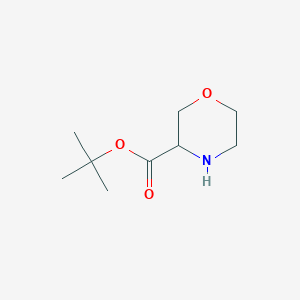
L-(-)-Malic Acid-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“L-Aspartic acid-13C4” is a stable isotope-labeled non-essential amino acid . It can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a labeled standard .
Molecular Structure Analysis
The molecular formula of “L-Aspartic acid-13C4” is HO213C13CH213CH(NH2)13CO2H . The molecular weight is 138.07 .Physical And Chemical Properties Analysis
“L-Aspartic acid-13C4” is a solid substance . It has a molecular weight of 138.07 . .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-(-)-Malic Acid-13C4 involves the incorporation of four 13C isotopes into the malic acid molecule. This can be achieved through the use of 13C-labeled starting materials in a series of chemical reactions.", "Starting Materials": ["13C-labeled acetic acid", "13C-labeled glyoxal", "13C-labeled pyruvate", "L-malic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol"], "Reaction": [ "1. Condensation of 13C-labeled acetic acid and 13C-labeled glyoxal to form 13C-labeled diethyl glyoxalate in the presence of sodium hydroxide.", "2. Reaction of 13C-labeled diethyl glyoxalate with 13C-labeled pyruvate to form 13C-labeled malic acid-13C4 in the presence of sodium hydroxide.", "3. Separation of the desired L-(-)-enantiomer of malic acid-13C4 from the racemic mixture using a chiral column chromatography.", "4. Conversion of L-(-)-malic acid-13C4 to its diethyl ester derivative using ethanol and hydrochloric acid.", "5. Hydrolysis of the diethyl ester derivative with sodium hydroxide to obtain L-(-)-malic acid-13C4." ] } | |
CAS RN |
150992-96-4 |
Product Name |
L-(-)-Malic Acid-13C4 |
Molecular Formula |
C4H6O5 |
Molecular Weight |
138.056 |
IUPAC Name |
(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
BJEPYKJPYRNKOW-UVYXLFMMSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
synonyms |
(2S)-2-Hydroxybutanedioic-13C4 Acid; (-)-(S)-Malic Acid-13C4; (-)-Hydroxysuccinic Acid-13C4; (-)-L-Malic Acid-13C4; (-)-Malic Acid-13C4; (2S)-2-Hydroxybutanedioic Acid-13C4; (2S)-2-Hydroxysuccinic Acid-13C4; (2S)-Malic Acid-13C4; (S)-Malic Acid-13C4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



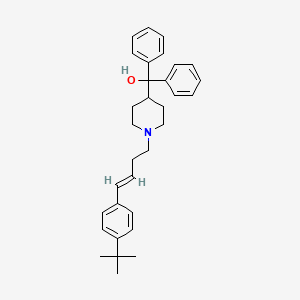



![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

